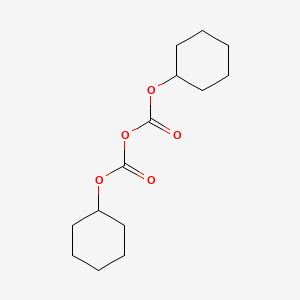
Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology, it has potential applications in the study of metabolic pathways and enzyme interactions. In medicine, it may be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects. Additionally, in the industry, it can be used as an intermediate in the production of fragrances and other fine chemicals .
Mécanisme D'action
The mechanism of action of Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Methyl 2,2-dimethyl-1,2,3,4,4a,5,6,7-octahydro-1,3-methanonaphthalene-5-carboxylate can be compared with other similar compounds, such as γ-Eudesmol and Selinenol. These compounds share a similar naphthalene-based structure but differ in their functional groups and specific properties.
Propriétés
Numéro CAS |
59691-28-0 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
methyl 10,10-dimethyltricyclo[7.1.1.02,7]undec-2-ene-6-carboxylate |
InChI |
InChI=1S/C15H22O2/c1-15(2)9-7-12-10(13(15)8-9)5-4-6-11(12)14(16)17-3/h5,9,11-13H,4,6-8H2,1-3H3 |
Clé InChI |
HBLBSKAYAKYPKA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC3C(CCC=C3C1C2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


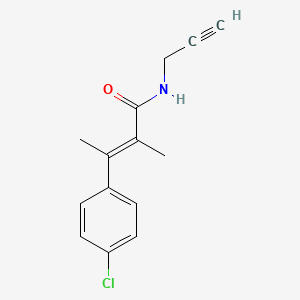
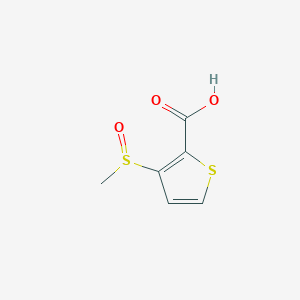
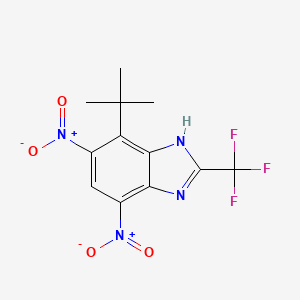

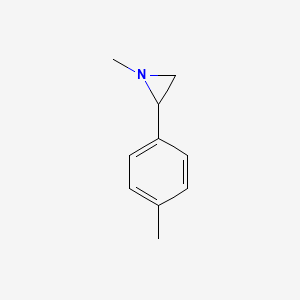
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)
![Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-](/img/structure/B14599061.png)

![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
